Cas no 946488-78-4 (3,3-Difluorocyclobutane-1-carbonyl chloride)

3,3-Difluorocyclobutane-1-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3,3-difluorocyclobutane-1-carbonyl chloride
- Cyclobutanecarbonyl chloride, 3,3-difluoro-
- 3,3-difluorocyclobutanecarbonyl chloride
- C77516
- 3,3-Difluorocyclobutane-1-carbonyl chloride
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- MDL: MFCD26728644
- インチ: 1S/C5H5ClF2O/c6-4(9)3-1-5(7,8)2-3/h3H,1-2H2
- InChIKey: KGCHVYYLIWLLFD-UHFFFAOYSA-N
- ほほえんだ: ClC(C1CC(C1)(F)F)=O
計算された属性
- せいみつぶんしりょう: 153.9996988g/mol
- どういたいしつりょう: 153.9996988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 17.1
3,3-Difluorocyclobutane-1-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-333619-1g |
3,3-difluorocyclobutane-1-carbonyl chloride |
946488-78-4 | 95% | 1g |
$791.0 | 2023-09-04 | |
Enamine | EN300-333619-0.25g |
3,3-difluorocyclobutane-1-carbonyl chloride |
946488-78-4 | 95.0% | 0.25g |
$392.0 | 2025-03-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN16985-500MG |
3,3-difluorocyclobutane-1-carbonyl chloride |
946488-78-4 | 95% | 500MG |
¥ 2,574.00 | 2023-04-12 | |
Life Chemicals | F2147-4625-0.25g |
3,3-difluorocyclobutane-1-carbonyl chloride |
946488-78-4 | 95%+ | 0.25g |
$685.0 | 2023-09-06 | |
Chemenu | CM420568-1g |
3,3-difluorocyclobutanecarbonyl chloride |
946488-78-4 | 95%+ | 1g |
$822 | 2023-01-18 | |
Chemenu | CM420568-250mg |
3,3-difluorocyclobutanecarbonyl chloride |
946488-78-4 | 95%+ | 250mg |
$353 | 2023-01-18 | |
abcr | AB543330-250 mg |
3,3-Difluorocyclobutane-1-carbonyl chloride; . |
946488-78-4 | 250MG |
€629.50 | 2023-07-11 | ||
1PlusChem | 1P01C10V-250mg |
3,3-difluorocyclobutanecarbonyl chloride |
946488-78-4 | 95% | 250mg |
$547.00 | 2024-04-19 | |
Aaron | AR01C197-1g |
3,3-difluorocyclobutanecarbonyl chloride |
946488-78-4 | 97% | 1g |
$558.00 | 2025-02-09 | |
Enamine | EN300-333619-5g |
3,3-difluorocyclobutane-1-carbonyl chloride |
946488-78-4 | 95% | 5g |
$3281.0 | 2023-09-04 |
3,3-Difluorocyclobutane-1-carbonyl chloride 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
3,3-Difluorocyclobutane-1-carbonyl chlorideに関する追加情報
3,3-Difluorocyclobutane-1-carbonyl Chloride: A Comprehensive Overview
The compound with CAS No. 946488-78-4, commonly referred to as 3,3-Difluorocyclobutane-1-carbonyl Chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a cyclobutane ring with two fluorine atoms and a carbonyl chloride group. The cyclobutane ring imparts rigidity and strain to the molecule, while the fluorine atoms introduce electronic effects that can influence reactivity and stability. The carbonyl chloride group further enhances the compound's versatility, making it a valuable intermediate in various chemical reactions.
Recent studies have highlighted the potential of 3,3-Difluorocyclobutane-1-carbonyl Chloride in the development of advanced materials. Researchers have explored its use in synthesizing fluorinated polymers, which exhibit exceptional thermal stability and chemical resistance. These polymers have applications in high-performance coatings, electronics, and aerospace industries. For instance, a 2023 study published in *Chemical Reviews* demonstrated that incorporating this compound into polymer backbones significantly improves their mechanical properties under high-temperature conditions.
The synthesis of 3,3-Difluorocyclobutane-1-carbonyl Chloride typically involves a multi-step process that begins with the preparation of the cyclobutane derivative. The introduction of fluorine atoms is achieved through electrophilic substitution or nucleophilic addition reactions, depending on the specific conditions and desired regioselectivity. The final step involves the formation of the carbonyl chloride group, which is often accomplished via a Friedel-Crafts acylation or a related reaction mechanism. Recent advancements in catalytic methods have enabled higher yields and improved purity levels for this compound.
In terms of applications, 3,3-Difluorocyclobutane-1-carbonyl Chloride has found utility in both academic research and industrial settings. Its ability to act as an electrophilic reagent makes it valuable in organocatalysis and enantioselective synthesis. For example, a 2022 study in *Nature Chemistry* utilized this compound as a key intermediate in the synthesis of bioactive molecules with complex stereochemistry. Additionally, its role as a building block for fluorinated pharmaceuticals has been explored extensively.
The electronic properties of 3,3-Difluorocyclobutane-1-carbonyl Chloride are particularly intriguing due to the interplay between the strained cyclobutane ring and the electron-withdrawing fluorine atoms. Computational studies have revealed that this compound exhibits unique electronic transitions that could be harnessed in optoelectronic devices. Preliminary experiments suggest that thin films incorporating this compound may exhibit enhanced light-emitting properties, making them candidates for next-generation displays.
From an environmental standpoint, the handling and disposal of 3,3-Difluorocyclobutane-1-carbonyl Chloride require careful consideration due to its reactive nature. While it is not classified as a hazardous material under current regulations, proper safety protocols must be followed to minimize risks associated with its use. Researchers are actively investigating greener synthesis methods and waste management strategies to ensure sustainable production practices.
In conclusion, 3,3-Difluorocyclobutane-1-carbonyl Chloride stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and versatile reactivity continue to open new avenues for innovation across multiple disciplines. As research progresses, this compound is expected to play an increasingly important role in advancing materials science and drug discovery.
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